

N-Phenylcyclohexanecarboxamide and its Derivatives: A Technical Guide to Their Biological Activity

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Compound of Interest

Compound Name: *N*-Phenylcyclohexanecarboxamide

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Introduction

N-Phenylcyclohexanecarboxamide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, consisting of a phenyl ring connected to a cyclohexanecarboxamide moiety, provides a flexible scaffold for chemical modifications, leading to a diverse range of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their anticonvulsant, antimicrobial, analgesic, and anti-inflammatory potential.

The inherent lipophilicity of the cyclohexane ring combined with the electronic properties of the substituted phenyl group allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Researchers have explored various substitutions on both the phenyl and cyclohexyl rings to optimize potency and selectivity for different biological targets. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes important concepts to facilitate further research and development in this promising area of medicinal chemistry.

Biological Activities of N-Phenylcyclohexanecarboxamide Derivatives

Anticonvulsant Activity

A significant area of investigation for **N-phenylcyclohexanecarboxamide** derivatives has been their potential as anticonvulsant agents. Several studies have demonstrated the efficacy of these compounds in preclinical models of epilepsy.

One study investigated N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide, a novel benzodiazepine-like compound, for its anticonvulsant effects. The compound showed activity in a pentylenetetrazole (PTZ)-induced lethal convulsion test in mice, suggesting its interaction with benzodiazepine receptors.^[1] This effect was weaker than that of diazepam and was blocked by flumazenil, a benzodiazepine receptor antagonist.^[1]

Further research into related structures has identified several analogues of 1-phenylcyclohexylamine (PCA), a phencyclidine (PCP) derivative, with protective effects against maximal electroshock (MES) seizures.^[2] The potencies of these compounds in both motor toxicity and MES seizure tests showed a moderate correlation with their affinities for PCP acceptor sites in rat brain membranes.^[2]

A series of N-phenylphthalimide derivatives have also been screened for their anticonvulsant potential in both subcutaneous pentylenetetrazole seizure (scPTZ) and maximal electroshock seizure (MES) tests.^[3] Notably, 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as a potent anti-MES agent in rats.^[3]

More recently, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized and evaluated for their anticonvulsant activity.^[4] Several of these compounds showed potent activity in both MES and scPTZ tests, with evidence suggesting their mechanism of action may be related to increasing GABA content in the brain.^[4]

Compound	Test Model	Species	Route of Administration	ED50	Reference
N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide	PTZ-induced lethal convulsion	Mice	i.p.	Active at 15 and 30 mg/kg	[1]
1-Phenylcyclohexylamine (PCA) Analogues	MES seizure	Mice	i.p.	5-41 mg/kg	[2]
4-Amino-N-(2-methylphenyl)-phthalimide	MES seizure	Mice	i.p.	47.61 μ mol/kg	[3]
4-Amino-N-(2,6-dimethylphenyl)phthalimide	MES seizure	Rats	p.o.	25.2 μ mol/kg	[3]
Compound 6f (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative)	MES seizure	Mice	i.p.	13.1 mg/kg	[4]
Compound 6f (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative)	scPTZ seizure	Mice	i.p.	19.7 mg/kg	[4]
Compound 6l (N-(4-(1H-1,2,4-triazol-	MES seizure	Mice	i.p.	9.1 mg/kg	[4]

1-yl)phenyl)
derivative)

Compound 6l

(N-(4-(1H-
1,2,4-triazol-
1-yl)phenyl)
derivative)

scPTZ
seizure

Mice

i.p.

19.0 mg/kg

[4]

Compound

14 ((2,5-
dioxo-
pyrrolidin-1-
yl)(phenyl)-
acetamide
derivative)

MES seizure

Mice

i.p.

49.6 mg/kg

[5]

Compound

14 ((2,5-
dioxo-
pyrrolidin-1-
yl)(phenyl)-
acetamide
derivative)

scPTZ
seizure

Mice

i.p.

67.4 mg/kg

[5]

Compound

14 ((2,5-
dioxo-
pyrrolidin-1-
yl)(phenyl)-
acetamide
derivative)

6 Hz (32 mA)
seizure

Mice

i.p.

31.3 mg/kg

[5]

Compound

14 ((2,5-
dioxo-
pyrrolidin-1-
yl)(phenyl)-
acetamide
derivative)

6 Hz (44 mA)
seizure

Mice

i.p.

63.2 mg/kg

[5]

Antimicrobial Activity

N-Phenylcyclohexanecarboxamide derivatives have also been explored for their antimicrobial properties. A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with the potential for these compounds to act as chelating agents for metal ions, which can lead to antimicrobial effects.[\[6\]](#)[\[7\]](#)

Derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains.[\[8\]](#)[\[9\]](#) For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety exhibited bacteriostatic activity against *Staphylococcus aureus* and *Mycobacterium smegmatis*.[\[8\]](#)[\[9\]](#)

Compound	Target Organism	MIC (µg/mL)	Reference
Amidrazone derivative 2b	<i>Yersinia enterocolitica</i>	64	[8] [9]
Amidrazone derivative 2c	<i>Staphylococcus aureus</i>	64	[8] [9]
Amidrazone derivative 2c	<i>Mycobacterium smegmatis</i>	64	[8] [9]

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory potential of **N-phenylcyclohexanecarboxamide** derivatives has also been investigated. A series of N-[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines demonstrated potent analgesic activity, which was not reversed by naloxone, suggesting a mechanism of action different from opioids.[\[10\]](#)

Furthermore, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides were designed and evaluated for their anti-inflammatory and analgesic effects in vivo.[\[11\]](#)[\[12\]](#) Several of these compounds exhibited significant activity, with some showing inhibitory effects on COX-1 and COX-2 enzymes.[\[11\]](#)[\[12\]](#) More recently, a series of phenylquinoline-based soluble epoxide hydrolase (sEH) inhibitors were developed, with one

compound, DJ-53, showing potent in vitro and in vivo effects in alleviating pain and reducing inflammation.[13]

Compound	Activity	Test Model	Inhibition/Effect	Reference
N-[[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines	Analgesic	Not specified	Potent activity	[10]
Compound 2a ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide)	Anti-inflammatory	Not specified	95% inhibition	[11][12]
Compound 2a ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide)	Analgesic	Not specified	100% inhibition	[11][12]
Compound 2n ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide)	Anti-inflammatory	Not specified	92.7% inhibition	[11][12]

Compound 2n ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide)	Analgesic	Not specified	100% inhibition	[11] [12]
DJ-53 (phenylquinoline-based SEH inhibitor)	Anti-inflammatory & Analgesic	In vivo models	Potent activity	[13]

Experimental Protocols

Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

A general procedure for the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the reaction of cyclohexanecarbonyl isothiocyanate with a substituted aniline.[\[6\]](#)[\[7\]](#)

- **Preparation of Cyclohexanecarbonyl Isothiocyanate:** A solution of cyclohexanecarbonyl chloride in a suitable solvent (e.g., acetone) is treated with potassium thiocyanate. The reaction mixture is typically stirred at room temperature.
- **Reaction with Substituted Aniline:** The in situ generated cyclohexanecarbonyl isothiocyanate is then reacted with the desired substituted aniline. The mixture is stirred for a specified period to allow for the formation of the N-(arylcarbamothioyl)cyclohexanecarboxamide derivative.
- **Purification:** The product is typically isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol-dichloromethane).[\[7\]](#)

Anticonvulsant Activity Screening

This model is used to identify compounds that can prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole.[1][14]

- Animals: Male NMRI mice are commonly used.[1]
- Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.[1]
- PTZ Injection: After a specific pretreatment time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 100 mg/kg) is injected i.p.[1]
- Observation: The animals are observed for the onset of clonic and tonic seizures and mortality. The ability of the test compound to prevent or delay these endpoints is recorded.

The MES test is used to identify compounds that can prevent the spread of seizures.[2][3][14]

- Animals: Mice or rats are used.[2][3]
- Compound Administration: The test compound is administered via a suitable route (e.g., i.p. or oral).[2][3]
- Electroshock Application: After a specific pretreatment time, an electrical stimulus is delivered through corneal or ear electrodes to induce a tonic hindlimb extension seizure.
- Observation: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the abolition of this response.

Antimicrobial Susceptibility Testing

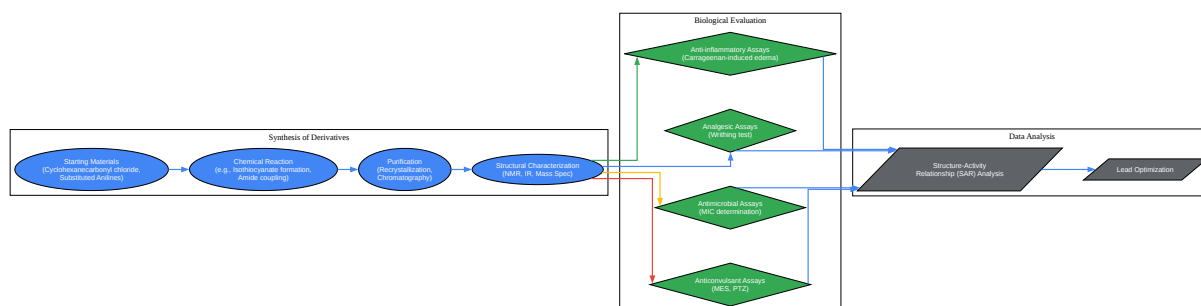
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

- Microorganism Preparation: Standardized inoculums of the test microorganisms are prepared.
- Compound Dilution: The test compounds are serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

- Inoculation: The diluted compounds are inoculated with the prepared microorganisms.
- Incubation: The inoculated plates or tubes are incubated under appropriate conditions (temperature and time) for the specific microorganism.
- Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

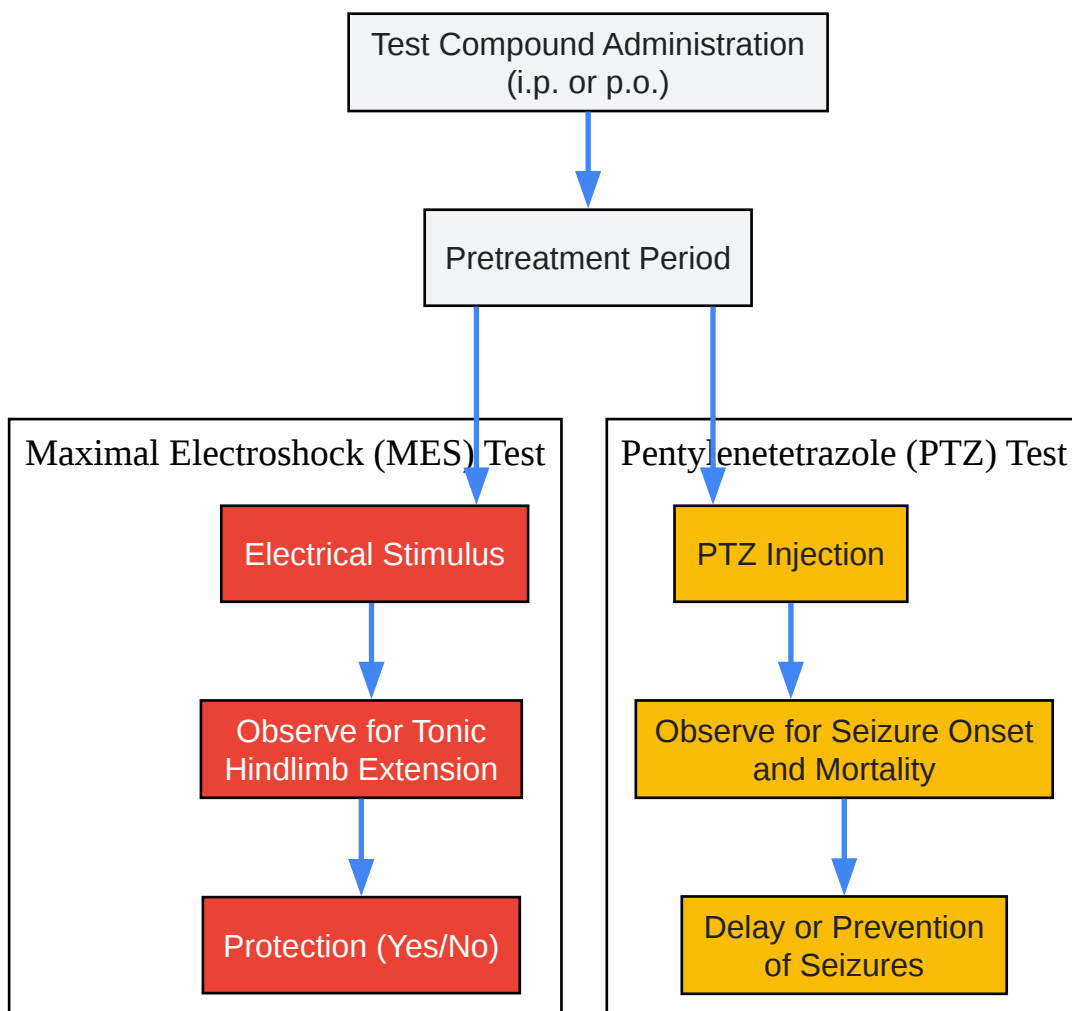
Signaling Pathways and Experimental Workflows

While specific signaling pathway elucidations for **N-Phenylcyclohexanecarboxamide** derivatives are not extensively detailed in the provided search results, the experimental workflows for their synthesis and biological evaluation can be visualized.



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Caption: General workflow for the synthesis and biological evaluation of **N-Phenylcyclohexanecarboxamide** derivatives.



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